![molecular formula C15H20O3 B1325249 8-(2-Methylphenyl)-8-oxooctanoic acid CAS No. 898765-36-1](/img/structure/B1325249.png)
8-(2-Methylphenyl)-8-oxooctanoic acid
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Description
8-(2-Methylphenyl)-8-oxooctanoic acid, also known as MOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of octanoic acid, and its unique chemical structure makes it an excellent candidate for use in scientific research.
Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound could be explored for the development of new drugs. Its structure allows for the potential creation of novel molecules that can interact with biological targets. For instance, modifications to the benzylic position could lead to compounds with improved pharmacokinetic properties or reduced toxicity .
Bioactive Molecule Development
The benzylic position of 8-(2-Methylphenyl)-8-oxooctanoic acid can undergo oxidation to form a carboxylic acid group, which is a common functional group in bioactive molecules. This transformation can be used to synthesize compounds with antibacterial, antiviral, or cytotoxic activities, which are valuable in the development of new therapies .
Agrochemical Research
In agrochemical research, derivatives of 8-(2-Methylphenyl)-8-oxooctanoic acid could be investigated for their potential as pesticides or herbicides. The ability to create a variety of derivatives means that compounds with specific action mechanisms against pests or weeds could be developed .
properties
IUPAC Name |
8-(2-methylphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-12-8-6-7-9-13(12)14(16)10-4-2-3-5-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMYNVWEBCTME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645284 |
Source
|
Record name | 8-(2-Methylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Methylphenyl)-8-oxooctanoic acid | |
CAS RN |
898765-36-1 |
Source
|
Record name | 2-Methyl-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2-Methylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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